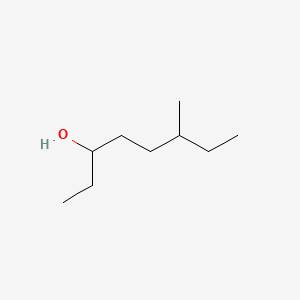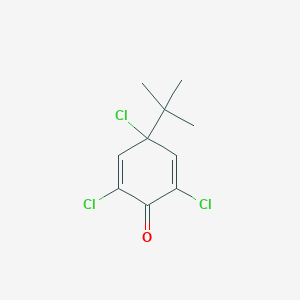
4-tert-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one is an organic compound characterized by a six-membered ring structure with three chlorine atoms and a tert-butyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one typically involves the chlorination of 4-tert-butylphenol. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bonds in the cyclohexadienone ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-tert-butyl-2,4,6-trihydroxycyclohexa-2,5-dien-1-one.
Aplicaciones Científicas De Investigación
4-tert-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 4-tert-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one exerts its effects involves its electrophilic nature. The compound can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making it useful in studying biochemical pathways and developing therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: This compound has similar structural features but differs in its functional groups and reactivity.
2,4,6-Tris(1,1-dimethylethyl)-4-methylcyclohexa-2,5-dien-1-one: Another related compound with tert-butyl groups, but with different substitution patterns.
Uniqueness
4-tert-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one is unique due to its specific arrangement of chlorine atoms and the tert-butyl group, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
51202-01-8 |
|---|---|
Fórmula molecular |
C10H11Cl3O |
Peso molecular |
253.5 g/mol |
Nombre IUPAC |
4-tert-butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H11Cl3O/c1-9(2,3)10(13)4-6(11)8(14)7(12)5-10/h4-5H,1-3H3 |
Clave InChI |
KSAZKWPJQXKGAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1(C=C(C(=O)C(=C1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)
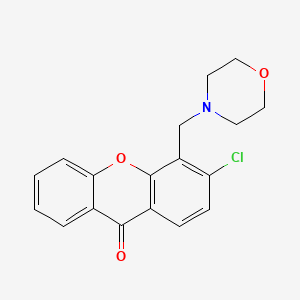

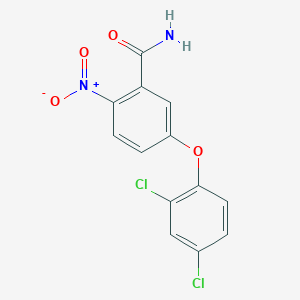

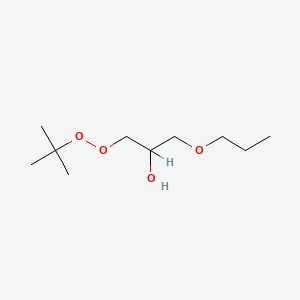
![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)
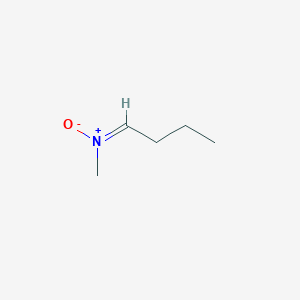
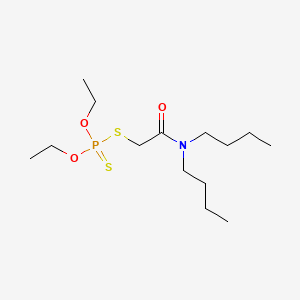
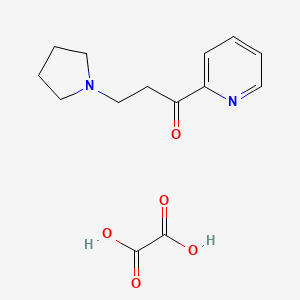
![Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B14662414.png)
